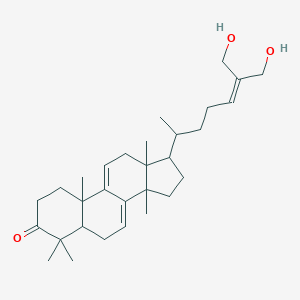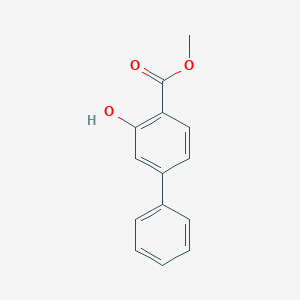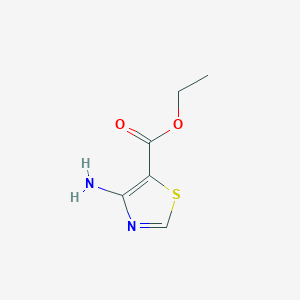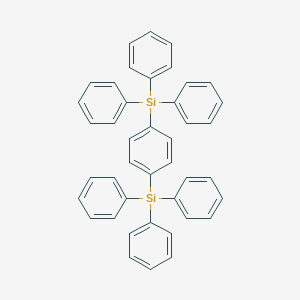
1,4-Bis(triphenylsilyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1,4-Bis(trimethylsilyl)benzene” is an organic compound with the molecular formula C12H22Si2 . It is used as a precursor for developing silicon carbide coating using plasma-assisted chemical vapor deposition (CVD) process . It can also be used as a secondary standard in quantitative NMR (qNMR) spectroscopy .
Molecular Structure Analysis
The molecular structure of “1,4-Bis(trimethylsilyl)benzene” consists of a benzene ring with two trimethylsilyl groups attached at the 1 and 4 positions .
Chemical Reactions Analysis
The solid-state kinetics and gas-phase predictions of “1,4-Bis(trimethylsilyl)benzene” have been studied using thermogravimetric and mass spectral data .
Physical And Chemical Properties Analysis
“1,4-Bis(trimethylsilyl)benzene” is a solid substance . It has a molecular weight of 222.4741 .
科学的研究の応用
1. Synthesis of Cross-Conjugated Polymers
1,4-Bis(triphenylsilyl)benzene has been employed in the synthesis of various polymers. For instance, its derivatives have been used in ruthenium-catalyzed copolymerization processes to create linear copolymers with unique properties, such as regularly alternating arylene and 1,1-vinylene units. This has implications in materials science for the development of novel polymeric materials with specific structural and electronic properties (Londergan et al., 1998).
2. Organic Electrophosphorescent Devices
Another significant application is in the field of organic electrophosphorescent devices. 1,4-Bis(triphenylsilyl)benzene derivatives have been used as host materials in electrophosphorescent organic light-emitting diodes (OLEDs). Their high singlet and triplet energies effectively suppress quenching pathways between the emissive dopant and the host material, leading to high-efficiency deep blue phosphorescent devices (Ren et al., 2004).
3. Organosilicon Compound Synthesis
The compound has also been pivotal in the synthesis of various organosilicon compounds, such as bis(triphenylsilyl)mercury. These syntheses have broadened our understanding of the reactivity and stability of organosilicon compounds, which are crucial in the development of new materials and catalysts (Eaborn et al., 1972).
4. Molecular Dynamics and Structural Studies
1,4-Bis(triphenylsilyl)benzene derivatives have been studied for their dynamic properties in molecular structures, functioning as "molecular compasses" and "gyroscopes". This research provides insight into the behavior of molecular rotors and their potential applications in nanoscale devices (Domínguez et al., 2002).
5. Photocatalytic Systems
Furthermore, derivatives of 1,4-Bis(triphenylsilyl)benzene have been used in photocatalytic systems. Their unique properties facilitate efficient electron transfer processes, which are crucial in photocatalytic water cleavage and energy conversion technologies (Efimova et al., 1994).
Safety and Hazards
特性
IUPAC Name |
triphenyl-(4-triphenylsilylphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H34Si2/c1-7-19-35(20-8-1)43(36-21-9-2-10-22-36,37-23-11-3-12-24-37)41-31-33-42(34-32-41)44(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-34H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETFWTCLAIIJRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H34Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304980 |
Source


|
| Record name | 1,4-BIS(TRIPHENYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(triphenylsilyl)benzene | |
CAS RN |
18856-08-1 |
Source


|
| Record name | NSC168680 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168680 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-BIS(TRIPHENYLSILYL)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

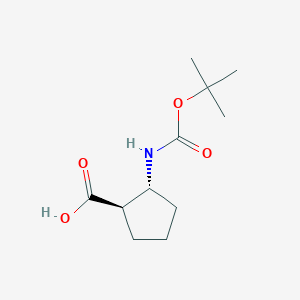

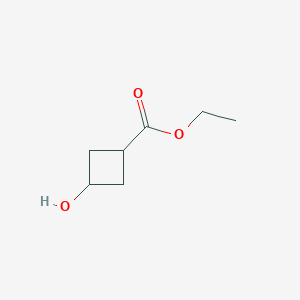
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B176638.png)
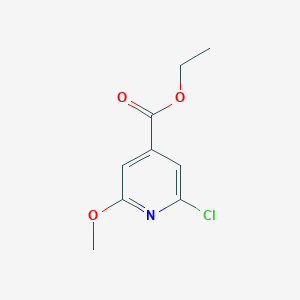
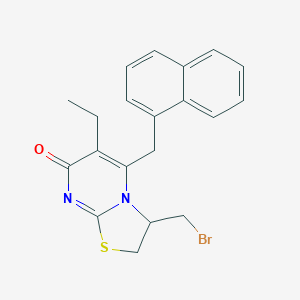
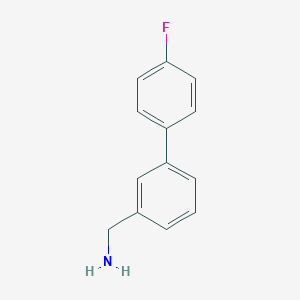
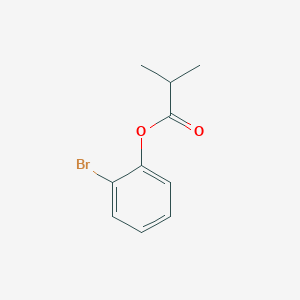
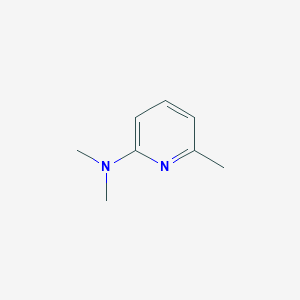
![5-(Methoxycarbonyl)bicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B176653.png)

